molecular formula C30H48N2O8S2 B3047883 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis- CAS No. 147072-47-7

2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-

Cat. No. B3047883
CAS RN: 147072-47-7
M. Wt: 628.8 g/mol
InChI Key: JOKQWUXBBOQYTJ-UHFFFAOYSA-N
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Description

“2,5-Pyrrolidinedione, 1,1’-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-” is a chemical compound with the molecular formula C30H48N2O8S2 and a molecular weight of 628.84 . It is also known by its CAS number 147072-47-7 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 705.9±70.0 °C and a predicted density of 1.22±0.1 g/cm3 .

Scientific Research Applications

1. Synthesis of Radiosensitizers/Radioprotectors

2,2′-dithiobis- and 2,2′-trithiobis-3-pyridinecarboxylic acid derivatives, similar in structure to 2,5-Pyrrolidinedione, have been synthesized as potential radiosensitizers/radioprotectors. These compounds demonstrate the potential of pyrrolidinedione derivatives in enhancing radiotherapy effectiveness or protecting against radiation damage (Monge, Martínez-Merino, & Fernández‐Álvarez, 1988).

2. Electropolymerization and Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, related to 2,5-Pyrrolidinedione, have been used for electropolymerization, yielding polymers with low oxidation potentials and high stability in conducting form. This indicates the application of pyrrolidinedione derivatives in creating stable conducting polymers (Sotzing et al., 1996).

3. Asymmetric Acylation and Stereoselective Reduction

Trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine, a derivative of 2,5-Pyrrolidinedione, has been used for asymmetric acylation of carboxamide enolates and stereoselective reduction of the resulting 2-alkyl-3-oxo amides. This shows the application in stereoselective organic synthesis (Ito, Katsuki, & Yamaguchi, 1984).

4. Anion Receptors and Membrane Transport Agents

Amidopyrroles, closely related to 2,5-Pyrrolidinedione, have been used as anion receptors and sensors, as well as membrane transport agents for HCl. This highlights their utility in the development of sensors and transport agents (Gale, 2005).

5. Electrochemical Polymerization in Electrochromic Devices

A derivative of 2,5-Pyrrolidinedione, specifically designed for electrochemical polymerization, has been utilized in electrochromic devices, showcasing the potential of such compounds in the development of advanced electronic and optical devices (Carbas et al., 2014).

6. Preparation of Pyridine-Analogue Compounds

Bis(tetrapropyl- and tetrabutylammonium) 1,1′-(2,5-pyridinediyl)bis[dicyanomethanide], a pyridine-analogue of TCNQ, has been prepared, indicating the role of pyrrolidinedione derivatives in the synthesis of new electron acceptors for potential use in electronic applications (Hama et al., 1988).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-[[11-(2,5-dioxopyrrolidin-1-yl)oxy-11-oxoundecyl]disulfanyl]undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O8S2/c33-25-19-20-26(34)31(25)39-29(37)17-13-9-5-1-3-7-11-15-23-41-42-24-16-12-8-4-2-6-10-14-18-30(38)40-32-27(35)21-22-28(32)36/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKQWUXBBOQYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430980
Record name 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147072-47-7
Record name 2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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